GRPR antagonist-1
Description
Significance of the Gastrin-Releasing Peptide Receptor (GRPR) as a Biological Target
The gastrin-releasing peptide receptor (GRPR) is a G-protein-coupled receptor that, under normal physiological conditions, is involved in processes such as gastric acid secretion, pancreatic enzyme release, and smooth muscle contraction. patsnap.com However, its significance as a biological target in biomedical research stems from its overexpression in a variety of human tumors. researchgate.neted.ac.uk This upregulation has been observed in several prevalent cancers, including prostate, breast, lung, and colon cancers, making it a compelling target for therapeutic intervention. patsnap.comsnmjournals.org
The high density of GRPR in malignant tissues, compared to most healthy organs, provides a molecular basis for targeted therapies. researchgate.netopenmedscience.com This differential expression is particularly advantageous for developing diagnostic and therapeutic agents that can specifically target cancer cells while minimizing effects on normal tissues. patsnap.com For instance, GRPR is highly expressed in the majority of primary prostate tumors, as well as in lymph node and bone metastases. mdpi.comdiva-portal.org In breast cancer, GRPR expression is strongly correlated with estrogen receptor (ER) positive tumors, which account for a large percentage of breast cancer cases. frontiersin.orgnih.gov This makes GRPR a promising target for a significant patient population. frontiersin.orgnih.gov
The role of GRPR in cancer is not merely as a passive marker; it is actively involved in tumor growth and proliferation. patsnap.comopenmedscience.com The binding of its natural ligand, gastrin-releasing peptide (GRP), to GRPR can activate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are critical for cell survival and proliferation. patsnap.com Therefore, targeting GRPR offers a means to both visualize and potentially treat various cancers.
Rationale for Antagonistic Modulators of GRPR Function
The development of GRPR-targeted compounds has included both agonists and antagonists. However, a strong rationale supports the preference for antagonists in many biomedical applications, particularly in oncology. tandfonline.comnih.gov
One primary reason is the avoidance of unwanted physiological effects and potential tumor growth stimulation that can be induced by GRPR agonists. mdpi.comnih.gov Since GRP and other agonists activate the receptor, they can trigger not only the desired therapeutic or diagnostic effect but also physiological responses in tissues with normal GRPR expression, such as the gastrointestinal tract. tandfonline.com More critically, agonist-induced receptor activation can stimulate the very signaling pathways that promote cancer cell proliferation. patsnap.comdiva-portal.org
In contrast, GRPR antagonists bind to the receptor without activating it, thereby blocking the binding of the natural ligand GRP and inhibiting its downstream effects. patsnap.comscbt.com This antagonistic action can lead to the inhibition of cancer cell growth and may even induce apoptosis (programmed cell death). patsnap.commedchemexpress.com By preventing receptor activation, antagonists can disrupt crucial signaling pathways for cell proliferation and survival. patsnap.com
Furthermore, preclinical studies have shown that radiolabeled GRPR antagonists often exhibit more favorable pharmacokinetic profiles compared to their agonist counterparts. mdpi.com They tend to have faster clearance from the bloodstream and non-target tissues, including GRPR-rich organs like the pancreas, leading to better tumor-to-background ratios in imaging studies. mdpi.com This characteristic is highly desirable for achieving clear and specific tumor visualization. Additionally, the lack of agonist-induced side effects allows for the administration of higher doses of antagonists, which can be beneficial for therapeutic applications. mdpi.com
Historical Context of GRPR Antagonist Development in Preclinical Studies
The development of GRPR antagonists has its roots in the broader investigation of bombesin (B8815690) (BBN), an amphibian peptide structurally and functionally related to the mammalian GRP. ed.ac.uknih.gov Early research focused on understanding the structure-activity relationships of bombesin and its receptor interactions. nih.gov This foundational work led to the synthesis of various peptide analogs designed to act as antagonists.
Initial GRPR antagonists were developed as tools to study the physiological roles of GRP. mdpi.com These early compounds were often modifications of the C-terminal fragment of bombesin, which is crucial for receptor binding. mdpi.com For example, substitutions at specific amino acid positions or truncations of the peptide chain were found to confer antagonistic properties. mdpi.com
A significant advancement in the field was the development of potent and stable GRPR antagonists. Researchers synthesized numerous derivatives, such as those based on the [D-Phe6]BBN(6-14) backbone, and evaluated their ability to inhibit GRP-induced effects. pnas.org Preclinical studies in various cancer models, including pancreatic and breast cancer, demonstrated that these antagonists could inhibit tumor growth. pnas.orgaacrjournals.org For instance, the antagonist RC-3095 was shown to inhibit the growth of human pancreatic cancer cells both in vitro and in vivo. aacrjournals.org
The advent of radiolabeling techniques further propelled the preclinical development of GRPR antagonists. By attaching a chelator to the peptide, it became possible to label these antagonists with radionuclides for imaging (e.g., Gallium-68 for PET scans) and therapy (e.g., Lutetium-177 for peptide receptor radionuclide therapy). researchgate.netthieme-connect.com Numerous preclinical studies have since evaluated a wide array of radiolabeled GRPR antagonists, such as those derived from the RM26 peptide (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2). diva-portal.orgresearchgate.netnih.gov These studies have consistently shown high affinity for GRPR, specific tumor uptake, and favorable biodistribution profiles in animal models of prostate and breast cancer. mdpi.commdpi.comresearchgate.net The success of these preclinical investigations has paved the way for the clinical evaluation of GRPR antagonists in cancer patients. mdpi.comsnmjournals.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H33F3N4O4 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[2-[4-(trifluoromethyl)phenyl]acetyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H33F3N4O4/c1-28(2,3)40-27(39)36-14-12-35(13-15-36)26(38)24(17-20-18-33-23-7-5-4-6-22(20)23)34-25(37)16-19-8-10-21(11-9-19)29(30,31)32/h4-11,18,24,33H,12-17H2,1-3H3,(H,34,37)/t24-/m0/s1 |
InChI Key |
NIIBAULZUYBDEQ-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Grpr Antagonist 1 Action
Elucidation of GRPR Antagonist-1 Receptor Binding Properties
The initial and crucial step in the action of any GRPR antagonist is its binding to the receptor. This interaction is characterized by high affinity and specificity, which are determining factors for the antagonist's potency and potential for off-target effects.
The binding affinity of GRPR antagonists is typically determined through ligand displacement assays. In these experiments, the antagonist's ability to displace a radiolabeled ligand that is known to bind to GRPR is measured. The concentration of the antagonist that inhibits 50% of the radiolabeled ligand binding is known as the IC50 value. This value can then be used to calculate the binding affinity (Ki).
Several well-studied GRPR antagonists have demonstrated high-affinity binding in various experimental settings. For instance, Demobesin 1 has shown a high binding affinity to GRPR in human prostate cancer cell membranes, with IC50 values in the low nanomolar range. snmjournals.org Specifically, competitive binding assays in PC-3 cell membrane preparations showed that Demobesin 1 displaced the radioligand [¹²⁵I-Tyr⁴]BN with an IC50 value of 0.7 ± 0.08 nM. nih.gov Another potent, non-peptide antagonist, PD176252 , exhibits nanomolar affinity for the human gastrin-releasing peptide receptor (BB2), with a reported Ki value of 1.0 nM. nih.gov The peptide antagonist RC-3095 has also been shown to effectively bind to GRPR, with an EC50 of approximately 100 nM in a GRP-induced receptor internalization assay. thermofisher.com
| GRPR Antagonist | Assay Type | Cell/Tissue Type | IC50/Ki Value | Reference |
|---|---|---|---|---|
| Demobesin 1 | Competitive Binding Assay (Displacement of [¹²⁵I-Tyr⁴]BN) | PC-3 human prostate cancer cell membranes | IC50: 0.7 ± 0.08 nM | nih.gov |
| Demobesin 1 | Competitive Binding Assay | Human prostate cancer specimens | IC50: 2.6 ± 0.2 nM | nih.gov |
| PD176252 | Competitive Binding Assay | Cells expressing human GRPR (BB2) | Ki: 1.0 nM | nih.gov |
| RC-3095 | GRP-induced Receptor Internalization Assay | U2OS cells | EC50: ~100 nM | thermofisher.com |
The bombesin (B8815690) family of receptors includes three main subtypes in mammals: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3). For a GRPR antagonist to be effective and have a favorable safety profile, it should exhibit high specificity for GRPR over the other subtypes.
Research has demonstrated the subtype specificity of various GRPR antagonists. For example, Demobesin 1 has been shown to have a high binding affinity for GRPR-expressing prostate cancer, while its affinity for NMBR-expressing and BB3-expressing tumors is significantly lower, with IC50 values greater than 1,000 nM for the latter two. nih.gov This indicates a high degree of selectivity for the GRPR subtype. The non-peptide antagonist PD176252 was developed as a "balanced" antagonist, exhibiting high affinity for both BB1 (Ki = 0.15 nM) and BB2 (Ki = 1.0 nM) receptors. nih.gov This characteristic may be advantageous in certain therapeutic contexts where the inhibition of both receptor subtypes is desired.
| GRPR Antagonist | Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |
|---|---|---|---|
| Demobesin 1 | GRPR (Prostate Cancer) | IC50: 2.6 ± 0.2 nM | nih.gov |
| NMBR (Gut Carcinoid) | IC50: >1,000 nM | ||
| BRS-3 (Lung Carcinoid) | IC50: >1,000 nM | ||
| PD176252 | NMBR (BB1) | Ki: 0.15 nM | nih.gov |
| GRPR (BB2) | Ki: 1.0 nM |
Intracellular Signaling Modulation by this compound
Upon binding of its natural ligand, gastrin-releasing peptide (GRP), the GRPR activates several downstream intracellular signaling pathways that are crucial for cellular processes like proliferation and survival. patsnap.com GRPR antagonists exert their effects by blocking these signaling cascades.
GRPR is a G protein-coupled receptor that primarily signals through the Gαq subunit. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
GRPR antagonists effectively block this pathway. This can be demonstrated through calcium mobilization assays, where the ability of an antagonist to inhibit the GRP-induced increase in intracellular calcium is measured. For instance, Demobesin 1 was shown to completely inhibit bombesin-induced calcium mobilization in PC3 and HEK-GRPR cells, confirming its full antagonistic properties. snmjournals.org
The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a critical downstream target of GRPR signaling and plays a significant role in cell proliferation. patsnap.com GRPR antagonists have been shown to inhibit the activation of this pathway.
Studies have demonstrated that GRPR antagonists like PD176252 can inhibit GRP-induced phosphorylation of ERK. In non-small cell lung cancer cells, GRP was shown to increase the phosphorylation of ERK, and this effect was inhibited by PD176252. mdpi.com This inhibition of a key proliferative signaling pathway is a primary mechanism through which GRPR antagonists can exert their anti-cancer effects.
The phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that is activated by GRPR and is involved in cell survival and proliferation. patsnap.com The antagonism of GRPR leads to the downregulation of this pathway.
Cellular Effects of this compound on Target Cells
This compound, a potent antagonist of the gastrin-releasing peptide receptor (GRPR), demonstrates significant cellular effects, particularly in cancer cells where GRPR is often overexpressed. medchemexpress.compatsnap.comnih.gov Its mechanism of action revolves around competitively binding to GRPR, thereby blocking the downstream signaling pathways that are typically initiated by its natural ligand, gastrin-releasing peptide (GRP). patsnap.comscbt.com This inhibition disrupts crucial cellular processes involved in cell proliferation, survival, and differentiation. patsnap.com
This compound exhibits notable antiproliferative activity by inducing cytotoxicity in various cancer cell lines. medchemexpress.com The antagonist's ability to inhibit cell growth is a key aspect of its potential as an anticancer agent. By blocking GRP-induced signaling, this compound can interfere with pathways critical for cell survival and proliferation, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. patsnap.com
Research has quantified the cytotoxic effects of this compound through the determination of its half-maximal inhibitory concentration (IC50) in different cancer cell lines. These values indicate the concentration of the antagonist required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| PC3 | Prostate Cancer | 4.97 |
| Pan02 | Pancreatic Cancer | 4.36 |
| HGC-27 | Gastric Cancer | 3.40 |
The table above summarizes the cytotoxic activity of this compound in various cancer cell lines, as demonstrated by their respective IC50 values. medchemexpress.com
Further studies have shown that this compound can also reduce the viability of PC3, Pan02, HGC-27, and HepG2 cells when combined with a histone deacetylase (HDAC) inhibitor. medchemexpress.com
A primary mechanism through which this compound exerts its antiproliferative effects is by inducing apoptosis, or programmed cell death. medchemexpress.compatsnap.com This process is intricately regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. medchemexpress.com
In studies involving the human gastric cancer cell line HGC-27, this compound has been shown to directly influence this crucial pathway. The antagonist modulates the expression levels of Bcl-2 and Bax, tipping the balance in favor of apoptosis. medchemexpress.com Specifically, treatment with this compound leads to a decrease in the levels of the anti-apoptotic protein Bcl-2 and a concurrent increase in the levels of the pro-apoptotic protein Bax. medchemexpress.com This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential and triggers the cascade of events leading to programmed cell death. medchemexpress.com
| Cell Line | Effect of this compound |
|---|---|
| HGC-27 | Decreases Bcl-2 levels |
| Increases Bax levels |
The table above outlines the demonstrated effects of this compound on the key apoptosis-regulating proteins of the Bcl-2 family in the HGC-27 human gastric cancer cell line. medchemexpress.com
Furthermore, experiments have demonstrated that treatment with this compound at concentrations of 1, 2, and 8 μM for 24 hours increases the rate of late apoptosis/necrosis in HGC-27 cells. medchemexpress.com
While direct studies on the specific effects of this compound on angiogenesis are not extensively documented in the available research, the broader class of GRPR antagonists has been identified as potentially interfering with angiogenesis pathways. patsnap.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and its inhibition is a key strategy in cancer therapy. nih.govnih.gov
The rationale for the potential anti-angiogenic activity of GRPR antagonists lies in the role of the GRP/GRPR signaling axis in promoting the expression of angiogenic factors. nih.gov For instance, studies with other GRPR antagonists, such as RC-3095, have shown that blocking GRPR can lead to a decrease in GRP secretion by neuroblastoma cells, which in turn inhibits tubule formation by endothelial cells in vitro. nih.gov Additionally, bombesin, a GRP analogue, has been shown to stimulate the expression of angiogenic markers like VEGF, an effect that was attenuated by the GRPR antagonist RC-3095. nih.gov
Given that this compound functions by blocking the same receptor, it is plausible that it may exert similar anti-angiogenic effects. However, specific experimental data confirming the interference of this compound with angiogenesis pathways, such as its impact on endothelial cell proliferation, migration, or tube formation, is a subject for future investigation.
Structure Activity Relationships Sar and Rational Design of Grpr Antagonist 1 Derivatives
Design Principles for Peptide-Based GRPR Antagonists
Peptide-based GRPR antagonists are typically derived from the C-terminal fragment of bombesin (B8815690) (BBN), a 14-amino acid peptide originally isolated from frog skin. frontiersin.org The design of these antagonists often involves strategic modifications to the native peptide sequence to convert its agonistic activity into antagonism while enhancing stability and receptor affinity.
Impact of Amino Acid Modifications on Receptor Affinity and Selectivity
The affinity and selectivity of peptide-based GRPR antagonists are highly sensitive to amino acid substitutions. Key residues in the bombesin sequence, such as Trp8 and His12, are crucial for receptor binding and activity. frontiersin.org Modifications at other positions can fine-tune the pharmacological profile.
For instance, the substitution of the natural L-amino acids with their D-isomers at specific positions can induce antagonistic properties. A notable example is the introduction of a D-Phe at position 6. mdpi.com Furthermore, replacing the Gln7-Trp8 sequence, a known metabolic weak spot, with unnatural amino acids like homoserine (Hse), citrulline (Cit), or α-methyl tryptophan (α-Me-Trp) has been explored to improve metabolic stability while maintaining high GRPR affinity. snmjournals.org
Table 1: Impact of Amino Acid Modifications on GRPR Affinity
| Compound | Modification | GRPR Affinity (IC50, nM) |
|---|---|---|
| RM2 | D-Phe6, Sta13, Leu14 | -2.51 ± 0.02 |
| Hse7-RM2 | Hse7 substitution | -2.25 ± 0.06 |
| Cit7-RM2 | Cit7 substitution | -3.22 ± 0.15 |
| Bta8-RM2 | Bta8 substitution | -1.81 ± 0.02 |
| α-Me-Trp8-RM2 (AMTG) | α-Me-Trp8 substitution | -2.28 ± 0.06 |
Data sourced from preclinical evaluation of novel GRPR antagonists. snmjournals.org
Role of C-Terminal and N-Terminal Modulations in Antagonist Potency
C-Terminal Modifications: The C-terminal region of bombesin is essential for its biological activity. frontiersin.org Alterations in this region are a common strategy to create antagonists. For example, replacing the C-terminal Leu13-Met14-NH2 dipeptide with structures like statine (B554654) (Sta) in conjunction with the truncation of Met14 has been shown to produce potent antagonists. mdpi.commdpi.com The JMV594 antagonist, with the sequence D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2, is a result of such modifications. ibmmpeptide.comsnmjournals.org Omission of the C-terminal methionine (Met14) and modification of the resulting C-terminus can also lead to antagonistic activity. snmjournals.org
N-Terminal Modifications: The N-terminus is often the site for attaching chelators for radiolabeling or other moieties to improve pharmacokinetics. mdpi.com The choice of linker and chelator at the N-terminus can significantly influence receptor binding affinity and the in vivo behavior of the antagonist. mdpi.com For example, the GRPR antagonist RM26 (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) has been functionalized at the N-terminus with various linkers and chelators to develop imaging and therapeutic agents. mdpi.com
Incorporation of Unnatural Amino Acids for Enhanced Pharmacological Profile
The incorporation of unnatural amino acids is a key strategy to enhance the stability and receptor binding affinity of peptide-based GRPR antagonists. thno.org These modifications can protect the peptide from enzymatic degradation in the bloodstream, leading to improved in vivo performance. mdpi.comnih.gov
For example, replacing Gly11 with sarcosine (B1681465) (Sar, N-methylglycine) has been shown to increase metabolic stability. frontiersin.org The substitution of Gly11 with Sar in the [D-Phe6,Leu13-NHEt,des-Met14]BBN(6–14) peptide chain stabilized a technetium-99m labeled tracer against neprilysin, a key degrading enzyme. mdpi.com Similarly, systematic investigation of unnatural amino acid substitutions at various positions, such as Gln7, Trp8, Ala9, Val10, and His12, has been performed to improve in vivo stability and tumor uptake. nih.govresearchgate.net The introduction of tert-Leu10 (Tle10) and NMe-His12 were identified as favorable modifications. nih.govresearchgate.net
Structural Exploration of Non-Peptide Small Molecule GRPR Antagonists (e.g., Pd176252 Derivatives including GRPR Antagonist-1)
While peptide-based antagonists have been extensively studied, non-peptide small molecule GRPR antagonists offer potential advantages in terms of stability and oral bioavailability. scbt.com PD176252 was one of the first high-affinity non-peptide antagonists for GRPR. nih.govpnas.orgnih.gov
Structure-activity relationship (SAR) studies on PD176252 have led to the design of numerous derivatives with improved properties. researchgate.netresearchgate.net These studies have shown that specific structural features of PD176252 are critical for its interaction with GRPR. For instance, the methoxy (B1213986) group on the para-methoxy-2-pyridine moiety of PD176252 forms a hydrogen bond with the receptor, and its removal significantly reduces binding affinity. nih.gov The indole (B1671886) ring of PD176252 also contributes to binding by forming a hydrogen bond. nih.gov
Despite its high affinity, PD176252 and its early derivatives suffered from poor solubility and selectivity. nih.govpnas.org Ongoing research focuses on designing novel analogues to overcome these limitations. researchgate.net The design of these new non-peptide antagonists often utilizes the structural information gained from studying the binding of both peptide and non-peptide ligands to the GRPR. nih.govresearchgate.net
Table 2: Activity of Novel Pd176252 Analogues
| Compound | Modification | Anti-proliferation Activity (IC50, μM) in PC3 cells |
|---|---|---|
| Pd176252 | Parent Compound | - |
| 5a | Novel Analogue | 4.97 |
| 6e | Novel Analogue | 9.88 |
Data from a study on novel Pd176252 analogues. researchgate.net
Influence of Linker and Chelator Moieties on this compound Receptor Interaction and In Vivo Performance
The choice of both the linker and the chelator can significantly impact receptor affinity, cellular uptake, and in vivo biodistribution. mdpi.comsemanticscholar.org Studies have shown that longer, more flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can lead to higher cellular uptake. mdpi.commdpi.com For example, the GRPR antagonist RM26 has been conjugated with PEG linkers to improve its pharmacokinetic profile. mdpi.comacs.org
The charge and structure of the macrocyclic chelator also have a strong influence on the binding affinity and retention time of the GRPR-targeting peptide in tumors and normal tissues. semanticscholar.org For instance, derivatives bearing a DOTAGA chelator have shown different cellular uptake compared to their DOTA congeners. mdpi.com The introduction of a hydrophilic Gly-Gly-Gly-Arg-Asp-Asn linker has been shown to improve the pharmacokinetics of hydrophobic bombesin-based radiotracers. nih.gov These findings highlight the importance of optimizing the linker and chelator combination to achieve the desired in vivo performance for GRPR antagonist-based agents. nih.govacs.org
Synthetic Methodologies for Grpr Antagonist 1 and Its Analogs
Organic Synthesis Strategies for Small Molecule GRPR Antagonist-1
Small molecule GRPR antagonists, such as this compound and the well-studied compound PD176252, are typically constructed through multi-step organic synthesis. These strategies involve the assembly of a core scaffold, often containing heterocyclic or aromatic systems, followed by the introduction of various functional groups to optimize binding affinity and pharmacokinetic properties.
Research into derivatives of PD176252 has led to the design and synthesis of novel 2-arylpropanoic acid-L-tryptophan derivatives. nih.govresearchgate.net The synthesis of these analogs aims to enhance therapeutic effects and mitigate potential toxicities. nih.gov For instance, this compound has demonstrated cytotoxicity against several cancer cell lines, with IC50 values of 4.97 µM in PC3 cells, 4.36 µM in Pan02 cells, and 3.40 µM in HGC-27 cells. medchemexpress.com The synthesis of such compounds generally involves standard organic chemistry techniques, including coupling reactions, functional group interconversions, and chromatographic purification to yield the final, highly pure antagonist.
Solid-Phase Peptide Synthesis (SPPS) for Peptide-Based GRPR Antagonists
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptide-based GRPR antagonists, which are often analogs of the native bombesin (B8815690) peptide. ulisboa.ptbachem.com This technique allows for the efficient and controlled, stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com
The general SPPS cycle for creating a GRPR antagonist involves several key steps:
Resin Anchoring: The C-terminal amino acid of the peptide sequence is first attached to the solid support.
Deprotection: A temporary protecting group on the α-amino group of the attached amino acid is removed.
Coupling: The next protected amino acid in the sequence is activated and coupled to the newly exposed amino group.
Washing: Excess reagents and by-products are washed away from the resin-bound peptide.
This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed. bachem.com Many potent GRPR antagonists, such as those based on the [D-Phe⁶, Sta¹³, Leu¹⁴]bombesin(6-14) sequence (also known as RM26), are synthesized using this method. ulisboa.ptresearchgate.net In some cases, SPPS is combined with solution-phase chemistry to conjugate non-peptidic moieties, such as chelators or linkers, to the peptide backbone. acs.orgnih.gov
Radiosynthesis of this compound Radioligands for Preclinical Research
For preclinical imaging and research, GRPR antagonists are labeled with radionuclides. This process, known as radiosynthesis, requires specialized techniques to incorporate the radioactive isotope into the molecule efficiently and with high purity.
The most common strategy for labeling peptide-based GRPR antagonists with radiometals involves the use of a bifunctional chelator. The chelator is covalently attached to the peptide (often via SPPS) and serves to securely coordinate the radiometal ion. The choice of chelator is critical as it can influence the radiolabeling efficiency, stability of the final radioconjugate, and its pharmacokinetic profile. spandidos-publications.com
Several chelators have been successfully used for labeling GRPR antagonists with theranostic trivalent radiometals like Gallium-68 (for PET), Indium-111 (for SPECT), and Lutetium-177 (for therapy). mdpi.com The selection of the optimal chelator can significantly improve imaging contrast and biodistribution. spandidos-publications.com For example, studies comparing different chelators for ⁶⁸Ga labeling of the RM26 antagonist found that NOTA provided superior imaging properties compared to DOTA, DOTAGA, and NODAGA. spandidos-publications.com
| Chelator | Common Radiometals | Key Characteristics | Reference |
| DOTA | Ga-68, In-111, Lu-177 | Widely used, forms stable complexes. | mdpi.comnih.gov |
| NOTA | Ga-68, In-111 | Forms highly stable complexes with Ga-68, often allowing for lower temperature labeling. | spandidos-publications.comacs.org |
| NODAGA | Ga-68 | Provides good imaging properties and forms stable complexes. | spandidos-publications.comacs.org |
| DOTAGA | Ga-68, In-111, Lu-177 | A derivative of DOTA, used in various GRPR antagonist analogs. | spandidos-publications.commdpi.com |
| NODIA-Me | Ga-68 | A newer chelator that forms positively charged metal complexes, potentially enhancing receptor affinity. | acs.orgnih.gov |
Fluorine-18 (¹⁸F) is an ideal positron-emitting isotope for PET imaging due to its favorable decay properties and half-life (109.8 min). nih.gov However, incorporating ¹⁸F into complex biomolecules like peptides can be challenging. Advanced techniques, particularly "click chemistry," have emerged as powerful tools for ¹⁸F-labeling under mild conditions that preserve the peptide's integrity. nih.gov
Click chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Key approaches for ¹⁸F-labeling of GRPR antagonists include:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A widely used click reaction for bioconjugation. mdpi.comrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as "copper-free" click chemistry, this method avoids the use of potentially toxic copper catalysts.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is extremely fast and allows for efficient labeling. A GRPR antagonist, [¹⁸F]MeTz-PEG₂-RM26, was synthesized using this approach, with the entire synthesis completed within 75 minutes. nih.gov
Aryltrifluoroborate (ArBF₃⁻) Labeling: An alkyne-modified ¹⁸F-ArBF₃⁻ prosthetic group can be prepared and then conjugated to an azide-functionalized peptide via a click reaction, offering a user-friendly, two-step labeling method. nih.gov
These methods allow for the site-specific and efficient incorporation of ¹⁸F, yielding radioligands with high molar activity suitable for preclinical and potentially clinical PET imaging. nih.gov
To simplify the preparation of radiolabeled GRPR antagonists and make them more accessible for routine use, kit-based formulations have been developed. mdpi.comnih.gov These kits contain all the necessary non-radioactive ingredients (the peptide precursor, buffers, and stabilizing agents) in a lyophilized form within a sterile vial. nih.gov
The radiolabeling process typically involves a simple, one-pot, single-step procedure:
The radioactive isotope (e.g., freshly eluted ⁹⁹ᵐTc-pertechnetate or ⁶⁸Ga-chloride) is added directly to the kit vial. nih.govgoogle.com
The vial is heated for a short period (e.g., 10 minutes at 100°C for a ⁶⁸Ga-RM2 kit). nih.gov
After a brief cooling period, the radiolabeled antagonist is ready for use, typically achieving high radiochemical yields (>97%) and purity that complies with pharmacopeia requirements. nih.govnih.gov
These kits offer significant advantages by streamlining the production of the radiopharmaceutical, reducing preparation time, and ensuring reproducible quality, which is crucial for disseminating GRPR-targeted imaging agents to more institutions. nih.govnih.gov
Preclinical Evaluation of Grpr Antagonist 1 in in Vitro and in Vivo Models
In Vitro Pharmacological Characterization of GRPR Antagonist-1
The initial phase of preclinical assessment involves a thorough characterization of the compound's behavior in controlled laboratory settings. This includes the selection of appropriate cell models, evaluation of receptor binding, and assessment of cellular processing and metabolic stability.
The selection of appropriate cell lines is critical for the in vitro evaluation of GRPR-targeted agents. The human prostate cancer cell line, PC-3, is widely utilized due to its high expression of GRPR. plos.orgnih.gov In addition to PC-3 cells, other cell lines such as the human gastric cancer cell line HGC-27 and the murine pancreatic cancer cell line Pan02 are also employed to assess the activity of GRPR antagonists across different cancer types. medchemexpress.commedchemexpress.com These cell lines are cultured in standard media, such as RPMI media supplemented with fetal calf serum, L-glutamine, penicillin, and streptomycin, to ensure optimal growth and receptor expression for experimental studies. plos.org
Receptor binding assays are performed to determine the affinity of this compound for its target. These assays typically involve competitive binding experiments where the antagonist competes with a radiolabeled ligand for binding to GRPR on the surface of cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to displace 50% of the radiolabeled ligand, is a key measure of binding affinity.
Studies on various GRPR antagonists have demonstrated potent binding to GRPR-expressing cell lines. For instance, this compound has shown cytotoxicity against PC-3, Pan02, and HGC-27 cells with IC50 values of 4.97 µM, 4.36 µM, and 3.40 µM, respectively. medchemexpress.com Another related antagonist, GRPR antagonist-2, exhibited even higher potency with IC50 values of 2.5 µM in Pan02 cells and 0.77 µM in HGC-27 cells. medchemexpress.com Furthermore, other research has reported high-affinity binding of GRPR antagonists to PC-3 cells, with some compounds achieving IC50 values in the low nanomolar range. nih.govbioworld.com
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC-3 | 4.97 |
| This compound | Pan02 | 4.36 |
| This compound | HGC-27 | 3.40 |
| GRPR antagonist-2 | Pan02 | 2.5 |
| GRPR antagonist-2 | HGC-27 | 0.77 |
A key characteristic of GRPR antagonists is their slow rate of internalization into target cells after binding to the receptor. snmjournals.org This is in contrast to GRPR agonists, which are typically rapidly internalized. researchgate.net The slow internalization of antagonists is advantageous as it can lead to prolonged receptor occupancy on the cell surface, potentially enhancing therapeutic efficacy.
Cellular processing studies on PC-3 cells have shown that for some GRPR antagonists, the internalized fraction of the compound remains low even after extended incubation periods. For example, one study found that less than 14% of the cell-bound radioactivity was internalized after 4 hours. plos.org Another study reported that after 24 hours of incubation, the internalized fraction was approximately 27% of the total cell-associated activity. nih.gov This slow internalization is a hallmark of the antagonistic nature of these compounds. nih.gov
| Time (hours) | Internalized Fraction (%) |
|---|---|
| 4 | <14 |
| 24 | ~27 |
The metabolic stability of a therapeutic agent is a crucial factor in determining its in vivo efficacy. GRPR antagonists are evaluated for their stability in biological fluids such as plasma and serum to predict their behavior in the body. Studies have shown that the stability of GRPR antagonists can vary depending on the species. For instance, the degradation of a 177Lu-labeled GRPR antagonist was found to be slowest in human serum, followed by canine serum, and was most rapid in mouse serum. mdpi.com
Efforts to improve the metabolic stability of GRPR antagonists have included chemical modifications. One such modification, the replacement of Gly11 with Sar11 in a GRPR antagonist, resulted in significantly higher stability in mouse blood. The modified compound showed 88% intactness after 5 minutes, compared to 69% for the unmodified version. mdpi.comnih.gov This enhanced stability is critical for ensuring that the antagonist can reach its target tissue in sufficient concentrations.
| Compound | Biological Matrix | Time | % Intact |
|---|---|---|---|
| Unmodified GRPR antagonist | Mouse Blood | 5 min | 69 ± 2% |
| Sar11-modified GRPR antagonist | Mouse Blood | 5 min | 88 ± 8% |
In Vivo Assessment of this compound in Preclinical Animal Models
Following in vitro characterization, the evaluation of this compound proceeds to in vivo studies in animal models to assess its behavior in a complex biological system.
To study the in vivo efficacy of this compound, murine xenograft models are established using human cancer cell lines that overexpress GRPR. The most commonly used model involves the subcutaneous inoculation of PC-3 human prostate cancer cells into immunodeficient mice, such as Balb/c nu/nu or severe combined immunodeficient (SCID) mice. mdpi.commdpi.com
Once the inoculated cells form palpable tumors, the mice can be used for biodistribution and imaging studies. mdpi.commdpi.com These models allow for the assessment of tumor uptake and retention of the GRPR antagonist, as well as its clearance from other tissues. bioworld.com In some studies, a dual-tumor model is created by implanting both GRPR-positive (e.g., PC-3 or transfected Ace-1huGRPr) and GRPR-negative cells in the same animal to directly compare specific and non-specific uptake. nih.gov The establishment of these xenograft models is a critical step in the preclinical pipeline for evaluating the potential of GRPR antagonists as cancer therapeutics.
Detailed Biodistribution Analysis of this compound Radioligands
No data available.
Pharmacokinetic Characterization of this compound in Preclinical Settings
No data available.
Preclinical Molecular Imaging Applications of this compound (e.g., PET, SPECT)
Tumor Visualization and GRPR Expression Assessment
No data available.
Quantification of Tumor-to-Background Ratios
No data available.
Evaluation of this compound Therapeutic Potential in Preclinical Disease Models
Inhibition of Tumor Growth and Progression in Xenograft Models
No data available.
Impact on Apoptosis and Proliferation Markers In Vivo
The administration of radiolabeled Gastrin-Releasing Peptide Receptor (GRPR) antagonists has demonstrated significant effects on tumor cell apoptosis and proliferation in preclinical cancer models. Following radionuclide therapy with GRPR antagonists, histological analysis of tumor tissues reveals a notable increase in apoptosis and a concurrent decrease in cell proliferation, confirming the therapeutic efficacy at a cellular level. nih.gov
In studies involving PC-3 human prostate cancer xenografts treated with the GRPR antagonist [¹⁷⁷Lu]Lu-JMV4168, a marked increase in DNA double-strand breaks (DSBs) was observed. researchgate.net This was evidenced by an increase in γH2AX and 53BP1 foci, which are established markers of DNA damage. researchgate.net Concurrently, a reduction in cell replication was noted, as indicated by a decrease in the number of cells expressing the cell cycle marker GEMININ. researchgate.net Furthermore, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays on tumor sections from treated mice showed a significantly increased level of apoptosis compared to control groups. nih.govresearchgate.net These molecular findings correlate with observed tumor volume reduction and underscore the antagonist's ability to induce cell death and inhibit tumor growth in vivo. nih.gov
Table 1: Effect of [¹⁷⁷Lu]Lu-JMV4168 Radionuclide Therapy on Cellular Markers in PC-3 Tumors
| Cellular Marker | Method of Detection | Observed Effect in Treated Group | Implication | Reference |
|---|---|---|---|---|
| DNA Double-Strand Breaks | γH2AX and 53BP1 Foci Staining | Increased number of foci | Induction of DNA Damage | researchgate.net |
| Cell Proliferation | GEMININ Staining | Decreased number of positive cells | Inhibition of Cell Replication | researchgate.net |
Strategies for Enhancing this compound In Vivo Performance
The therapeutic and diagnostic potential of GRPR antagonists is often limited by their rapid degradation by proteolytic enzymes and fast clearance from the body. nih.govnih.gov To overcome these limitations and improve in vivo performance, several strategies are being actively investigated, focusing on metabolic stabilization, modulation of pharmacokinetics, and advanced targeting approaches. nih.govnih.govnih.gov
Co-Administration with Enzyme Inhibitors for Metabolic Stabilization (e.g., Neprilysin Inhibitors)
A primary pathway for the in vivo degradation of GRPR antagonists is cleavage by the ectoenzyme neprilysin (NEP). nih.govnih.gov A highly effective strategy to enhance the metabolic stability of these peptides is the co-administration of a NEP inhibitor. nih.gov Phosphoramidon (B1677721) (PA) is a potent NEP inhibitor that, when co-injected with a GRPR antagonist, can significantly increase the amount of intact peptide in circulation. nih.govunibe.ch
Preclinical studies have shown that co-administration of phosphoramidon with the GRPR antagonist [¹⁷⁷Lu]Lu-JMV4168 resulted in a substantial increase in the intact peptide in murine peripheral blood. nih.gov This enhanced stability translated directly to improved tumor targeting. In PC-3 tumor-bearing mice, phosphoramidon co-injection led to a twofold increase in the tumor uptake of [⁶⁸Ga/¹⁷⁷Lu]Lu-JMV4168 one hour after injection. nih.gov This strategy not only boosts the diagnostic signal in PET imaging but also enhances the therapeutic efficacy of radionuclide therapy by increasing the radiation dose delivered to the tumor. nih.govresearchgate.net
Table 2: Impact of Phosphoramidon (PA) Co-Administration on GRPR Antagonist Performance
| GRPR Antagonist | Parameter | Without PA | With PA | Fold Increase | Reference |
|---|---|---|---|---|---|
| [¹¹¹In]SB3 | Tumor Uptake (1h p.i., %ID/g) | 10.2 ± 1.5 | 19.7 ± 3.5 | ~1.9 | researchgate.net |
| [¹⁷⁷Lu]Lu-JMV4168 | Intact Peptide in Blood | Decreased over time | Stabilized levels | N/A | nih.gov |
Novel Conjugation Strategies for Modulating Pharmacokinetics
Modifying the structure of GRPR antagonists through novel conjugation strategies is a key approach to optimizing their pharmacokinetic profiles for better tumor targeting and clearance. nih.govsnmjournals.orgnih.gov
N-Terminal Modifications: Conjugating different chelators to the N-terminus of the peptide can significantly influence receptor affinity and biodistribution. For instance, modifying the antagonist MJ9 with the chelators NODAGA (1,4,7-triazacyclononane, 1-glutaric acid-4,7 acetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) resulted in radiolabeled antagonists with improved GRPR binding affinity and favorable in vivo pharmacokinetics. snmjournals.orgnih.gov These conjugates demonstrated high and specific tumor uptake (up to 23.3 ± 2.0 %IA/g for [⁶⁸Ga]Ga-NOTA-MJ9) with efficient clearance from non-target tissues, leading to high tumor-to-background ratios at later time points. nih.gov
Albumin-Binding Domain (ABD) Conjugation: To extend the short circulatory half-life of peptide antagonists, they can be conjugated to an albumin-binding domain (ABD). nih.govnih.gov This strategy leverages the long half-life of serum albumin to keep the antagonist in circulation for a longer period. The conjugate [¹¹¹In]In-DOTA-ABD-RM26 showed significantly increased blood concentration and resulted in elevated and stable tumor uptake over several days. uu.se However, this approach can also lead to undesirably high uptake in the kidneys, which remains a challenge to be addressed. nih.gov
Peptide Backbone Modification: Altering the peptide sequence itself can enhance metabolic stability and modify pharmacokinetics. Replacing the Gly¹¹ residue with Sar¹¹ in an RM26-based antagonist resulted in a compound, [¹¹¹In]In-AU-RM26-M1, with significantly higher stability in mouse blood (88 ± 8% intact) compared to the unmodified version (69 ± 2% intact). mdpi.com This improved stability led to higher tumor uptake and retention. nih.govmdpi.com Similarly, substitutions at the Gln⁷-Trp⁸ site have been shown to optimize pharmacokinetics and improve tumor-to-organ ratios. nih.govmdpi.com
Table 3: Comparison of Different Conjugation Strategies for GRPR Antagonists
| Strategy | Example Conjugate | Key Advantage(s) | Key Challenge(s) | Reference |
|---|---|---|---|---|
| N-Terminal Chelator Modification | [⁶⁸Ga]Ga-NOTA-MJ9 | Improved affinity, high tumor uptake | Optimization for specific radionuclides | nih.gov |
| Albumin-Binding Domain | [¹¹¹In]In-DOTA-ABD-RM26 | Extended blood half-life, stable tumor uptake | High kidney uptake | nih.govuu.se |
Bioorthogonal Chemical Approaches for Pretargeting GRPR
Pretargeting is an advanced, multi-step strategy designed to improve the tumor-to-background ratio of radioactivity, thereby enhancing diagnostic imaging and reducing off-target toxicity in therapy. nih.govresearchgate.net This approach separates the tumor-targeting event from the delivery of the radionuclide. nih.gov
The strategy typically involves two steps. First, a modified GRPR antagonist, functionalized with a "clickable" chemical moiety (e.g., trans-cyclooctene, TCO), is administered. nih.govresearchgate.net This antagonist circulates and accumulates at the GRPR-expressing tumor sites. After a sufficient period for the unbound antagonist to clear from the bloodstream and non-target tissues, a second component is injected: a small, rapidly clearing molecule carrying the radionuclide that is tagged with a complementary reactive partner (e.g., a tetrazine, Tz). researchgate.net The two components undergo a rapid and highly specific bioorthogonal "click" reaction (an inverse electron-demand Diels-Alder reaction) in vivo, trapping the radionuclide at the tumor site. researchgate.net
Emerging Research Directions and Future Outlook for Grpr Antagonist 1 Research
Exploration of GRPR Antagonist-1 in Non-Oncological Disease Models
While the primary focus of gastrin-releasing peptide receptor (GRPR) antagonist research has been in oncology, emerging evidence highlights their potential in a range of non-cancerous conditions. The Gastrin-Releasing Peptide (GRP)/GRPR axis is implicated in various physiological processes, and its dysregulation is linked to several diseases. researchgate.net
Inflammatory Conditions: The GRP/GRPR signaling pathway is involved in inflammatory processes. researchgate.net Selective GRPR antagonists, such as RC-3095, have demonstrated anti-inflammatory properties in animal models of arthritis, sepsis, gastritis, and uveitis. nih.govpnas.org GRP itself can induce neutrophil recruitment, an effect that is blocked by GRPR antagonists. pnas.orgpnas.org This suggests a role for GRPR antagonists in modulating inflammatory responses by interfering with neutrophil chemotaxis. researchgate.netpnas.orgpnas.org
Pruritus (Itch): GRPR has been identified as a key mediator of non-histaminergic itch in the spinal cord. bioworld.comnih.gov Studies have shown that GRPR is crucial for transmitting itch sensations. nih.govresearchgate.net Consequently, GRPR antagonists are being investigated as a therapeutic strategy for chronic itch. bioworld.comnih.govpnas.org Preclinical studies using various itch models have demonstrated that direct administration of a GRPR antagonist can significantly reduce scratching behavior. nih.govresearchgate.net For instance, the GRPR antagonist RC-3095 has been shown to inhibit scratching in multiple independent itch models. nih.govnih.gov Furthermore, novel GRPR antagonists like MP-4222 and MP-4306 have shown significant reduction in chronic itch in murine models. bioworld.com The development of GRPR antagonists is considered a promising avenue for new anti-itch therapies. nih.govpnas.orgresearchgate.net
Acute Kidney Injury (AKI): Recent studies have revealed that the GRP/GRPR system is highly activated in the tubular epithelial cells of patients and animal models with AKI. nih.govnih.govbioworld.com Genetic deletion of GRPR has been shown to protect mice from AKI induced by cisplatin (B142131) or ischemia. nih.govbioworld.com A novel GRPR antagonist, RH-1402, has demonstrated both preventive and therapeutic potential in a cisplatin-induced AKI model by reducing renal inflammation and cell death. nih.govbioworld.com These findings suggest that targeting GRPR with antagonists could be a novel therapeutic approach for AKI. nih.govnih.govbioworld.comglobalauthorid.comdbcls.jp
Investigating Synergistic Effects of this compound with Other Preclinical Therapeutic Agents
To enhance therapeutic efficacy, researchers are exploring the combination of GRPR antagonists with other classes of drugs.
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis. nih.govfrontiersin.org Preclinical studies have shown that combining a GRPR antagonist with an HDAC inhibitor can lead to synergistic cytotoxic effects against various cancer cell lines, including prostate, pancreatic, and gastric cancer cells. medchemexpress.com For example, the GRPR antagonist RC-3095's stimulatory effects on neuroblastoma cell proliferation were prevented by the HDAC inhibitor sodium butyrate. nih.gov This suggests that the interaction between GRPR signaling and epigenetic mechanisms could be a target for combination therapies. nih.gov
Anti-Androgen Therapies: In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), combining GRPR antagonists with anti-androgen therapies is a promising strategy. nih.gov GRPR is highly expressed in neuroendocrine prostate cancer (NEPC), and its inhibition can reduce the expression of androgen receptor variants (AR-Vs). nih.gov Studies have shown that inhibiting GRPR with an antagonist in combination with anti-androgen therapy can suppress tumor growth in models of treatment-emergent neuroendocrine prostate cancer (tNEPC). nih.gov This approach could help in sensitizing CRPC cells to androgen deprivation therapy. nih.gov
Advanced Methodological Developments for this compound Characterization
The detailed understanding of how GRPR antagonists interact with their receptor is crucial for designing more effective drugs. Advanced biophysical and structural biology techniques are providing unprecedented insights.
In Situ Reconstitution Assays: In situ reconstitution assays offer a powerful method to study the specific interactions between a receptor and its G proteins in a controlled membrane environment. nih.gov This technique allows for a detailed kinetic analysis of receptor-G protein coupling, which is not always possible in whole-cell experiments. nih.gov By reconstituting purified GPCRs, such as GRPR, into systems like high-density lipoprotein (HDL) particles (nanodiscs), researchers can investigate the functional consequences of ligand binding in a near-native lipid bilayer. frontiersin.orgresearchgate.net This approach has been used to characterize the coupling of GRPR to specific G protein subunits, such as Gαq. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complexes: Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of membrane proteins in complex with their ligands. pnas.orgresearchgate.netrcsb.orgresearchgate.netebi.ac.uk Recently, the cryo-EM structures of the human GRPR in complex with both agonists and antagonists have been solved. pnas.orgresearchgate.netrcsb.org These structures have revealed the precise molecular details of the ligand-binding pocket and the conformational changes that occur upon ligand binding and receptor activation. pnas.orgresearchgate.netresearchgate.net For example, the structure of GRPR bound to the non-peptide antagonist PD176252 has provided a framework for the rational design of new and more potent GRPR antagonists for cancer and pruritus treatment. pnas.orgresearchgate.net
| Compound/Technique | Application in GRPR Research | Key Findings |
| In Situ Reconstitution | Studying GRPR-G protein coupling | Allows for detailed kinetic analysis of receptor activation and selective coupling to Gαq. nih.gov |
| Cryo-EM | Determining GRPR-ligand structures | Revealed the molecular basis of ligand binding and receptor activation, aiding in drug design. pnas.orgresearchgate.netrcsb.org |
| PD176252 | Non-peptide antagonist studied with Cryo-EM | Provided a structural template for designing new GRPR antagonists. pnas.orgresearchgate.net |
Translation of Preclinical Findings to Potential Clinical Investigation Pathways
The promising results from preclinical studies with GRPR antagonists are paving the way for their evaluation in clinical settings.
The development of radiolabeled GRPR antagonists has been a significant step towards clinical translation, particularly for theranostic applications in oncology. tandfonline.comnih.govresearchgate.net These agents can be used for both diagnostic imaging (e.g., with PET) and targeted radionuclide therapy. tandfonline.comnih.govnih.gov Several preclinical studies have demonstrated the superior properties of GRPR antagonists over agonists, including higher tumor uptake and faster clearance from non-target tissues, leading to better imaging contrast and a more favorable safety profile. nih.govmdpi.comsnmjournals.org
A number of GRPR antagonist-based radiopharmaceuticals, such as [68Ga]Ga-NOTA-RM26, have been evaluated in first-in-human studies. snmjournals.org These studies have confirmed the safety and favorable biodistribution of these tracers in healthy volunteers and have shown their potential for detecting primary and metastatic lesions in cancer patients. snmjournals.orgmdpi.com The successful translation of these imaging agents provides a strong rationale for the clinical investigation of GRPR antagonists as therapeutic agents, either alone or in combination with other treatments. nih.govfrontiersin.org The ongoing research and clinical trials will be crucial in defining the role of GRPR antagonists in the management of various cancers and other diseases. nih.govnih.govmdpi.com
| Preclinical Finding | Clinical Implication | Status |
| GRPR antagonists show high tumor uptake and favorable pharmacokinetics in animal models. nih.govmdpi.comsnmjournals.org | Potential for effective diagnostic imaging and targeted radionuclide therapy in cancer patients. | Several radiolabeled GRPR antagonists have entered clinical trials for imaging. nih.govsnmjournals.orgmdpi.com |
| GRPR antagonists effectively reduce itch in animal models. bioworld.comnih.govresearchgate.net | Potential new treatment for chronic pruritus. | Further clinical investigation is warranted. |
| GRPR antagonists show protective effects in animal models of acute kidney injury. nih.govnih.govbioworld.com | Potential novel therapy for AKI. | Clinical translation is a future prospect. |
Q & A
Q. What in vitro models are commonly used to assess GRPR antagonist-1’s cytotoxic effects, and how should researchers validate these models?
this compound’s efficacy is typically tested in cancer cell lines such as PC3 (prostate cancer), Pan02 (pancreatic cancer), and HGC-27 (gastric cancer), with IC50 values ranging from 3.40–4.97 μM . Researchers should:
Q. How do GRPR antagonists modulate apoptotic pathways in glioblastoma (GBM) models?
GRPR antagonists induce antiproliferative effects by promoting senescence and apoptosis. Key methodologies include:
Q. What are the primary challenges in assessing GRPR expression across tumor types, and how can they be addressed?
GRPR expression varies significantly between cancers (e.g., prostate, cervical, glioma) and normal tissues. Methodological considerations:
- Use immunohistochemistry (IHC) with validated antibodies (e.g., Human/Mouse-specific GRPR antibodies ).
- Stratify patient cohorts by GRPR expression levels in clinical trials to evaluate therapeutic relevance .
Advanced Research Questions
Q. How can structural biology techniques inform the rational design of improved GRPR antagonists?
Cryo-EM and X-ray crystallography have resolved GRPR structures bound to antagonists (e.g., PD176252), revealing critical binding motifs:
Q. What experimental designs are optimal for comparing GRPR antagonists and agonists in imaging/therapy?
Radiolabeled antagonists (e.g., ⁶⁸Ga-RM2) outperform agonists due to superior pharmacokinetics:
- Use SPECT/CT imaging in xenograft models to compare tumor uptake and off-target clearance .
- Evaluate receptor internalization rates via confocal microscopy (antagonists exhibit minimal internalization, reducing toxicity ).
- Include hormonal therapy cohorts to assess GRPR expression modulation (e.g., androgen deprivation in prostate cancer ).
Q. How should researchers address contradictions in GRPR antagonist efficacy across preclinical studies?
Discrepancies in IC50 values or in vivo tumor regression may arise due to:
- Cell line heterogeneity : Validate GRPR expression via qPCR before in vitro assays .
- Pharmacokinetic variability : Use isotopic labeling (³H or ¹⁴C) to track drug distribution in animal models .
- Species-specific GRPR affinity : Test antagonists in multiple models (e.g., murine vs. humanized systems ).
Q. What methodologies are critical for translating GRPR antagonists into clinical trials?
Key steps include:
- Biodistribution studies using ⁶⁸Ga-labeled antagonists to confirm tumor targeting in primates .
- Toxicity profiling : Monitor off-target effects in organs with low GRPR expression (e.g., liver, kidneys ).
- Dose optimization : Phase 0 microdosing trials to establish safety thresholds .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in GRPR antagonist studies?
- Provide raw data (e.g., flow cytometry gating strategies, Western blot uncropped images) in supplementary materials .
- Use public repositories (e.g., Zenodo) for sharing protocols and datasets .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Q. What statistical approaches are recommended for analyzing contradictory results in GRPR-targeted therapy?
- Apply meta-analysis to aggregate data from independent studies, adjusting for variables like dosing regimens or model systems .
- Use Bayesian hierarchical models to account for inter-study variability .
- Report effect sizes with 95% confidence intervals to contextualize significance .
Ethical & Regulatory Considerations
Q. How should GDPR compliance be integrated into GRPR antagonist clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
